
Desisobutyryl Ciclesonide
Vue d'ensemble
Description
Desisobutyryl ciclesonide (des-CIC) is the pharmacologically active metabolite of ciclesonide (CIC), a third-generation inhaled corticosteroid (ICS) used primarily for asthma and allergic rhinitis . Ciclesonide itself is a prodrug, which undergoes enzymatic hydrolysis in the lungs to form des-CIC, ensuring localized anti-inflammatory effects with minimal systemic exposure . Key characteristics of des-CIC include:
- Molecular Formula: C₂₈H₃₈O₆ (MW: 470.61 g/mol) .
- Lipophilicity: Log P (octanol/water partition coefficient) of 3.8, facilitating prolonged retention in lung tissue .
- Plasma Protein Binding (PPB): 99%, reducing systemic bioavailability and adverse effects .
- Mechanism of Action: Binds to glucocorticoid receptors (relative affinity = 12; dexamethasone = 100) to suppress inflammation .
Des-CIC’s targeted activation in the lungs, coupled with high PPB, makes it a favorable option for minimizing systemic side effects like adrenal suppression or oral candidiasis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du principe actif de la ciclésonide implique la réaction d'acétal. Dans ce procédé, le 16α,17α-22R,S-cyclohexylméthylène-11β-hydroxy-1,4-prégnédiène-3,20-dicéto-21-acétate est mis à réagir avec l'alcool isopropylique et l'acide fluorhydrique dans des conditions de température contrôlées .
Méthodes de production industrielle
La production industrielle du principe actif de la ciclésonide implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Metabolism of Desisobutyryl-Ciclesonide
- Esterification: Des-CIC can undergo esterification with fatty acids in the pulmonary tissue . This process involves the conjugation of a corticosteroid with fatty acids, which allows the drug to be retained in the lung for a prolonged period . A hydroxyl group at the C-21 position is required for the formation of the ester bond between the corticosteroid and the fatty acid . Des-CIC has a hydroxyl group at the C-21 position and can conjugate with oleic and palmitic acid in vitro in rat trachea and lung tissues .
- Reversibility: The formation of des-CIC fatty acid conjugates is reversible . The des-CIC fatty acid conjugates can be reconverted to des-CIC . This reversible formation may prolong the anti-inflammatory activity of des-CIC and allow for once-daily dosing .
- Hydrolysis: Des-ciclesonide undergoes metabolism in the liver to additional metabolites mainly by the cytochrome P450 (CYP) 3A4 isozyme and to a lesser extent by CYP 2D6 .
Role of Esterases in the Metabolism of Ciclesonide to Desisobutyryl-Ciclesonide
Esterases are involved in the metabolism of ciclesonide to des-CIC .
- Ciclesonide is converted to des-CIC via cleavage of an ester bond, and esterases are involved in the reaction .
- Carboxylesterase and cholinesterase have been identified as major esterases involved in the first step of ciclesonide metabolism .
- Inhibitors of carboxylesterase- and cholinesterase-specific inhibitors can cause a dose-dependent decrease in ciclesonide metabolism .
- BNPP, iso-OMP, and non-specific inhibitor paraoxon decreased the hydrolysis of ciclesonide to des-CIC by more than 75% .
Protein Binding
Ciclesonide and des-CIC are highly protein-bound in human plasma . The percentage of ciclesonide and des-CIC bound to human plasma proteins averages greater than or equal to 99% each, with less than or equal to 1% of unbound drug detected in the systemic circulation . Des-CIC is not significantly bound to human transcortin . Protein binding of des-CIC does not change in the presence of warfarin or salicylates or in the plasma of renally or hepatically impaired patients .
Bioanalytical Methods
Liquid chromatography with tandem mass spectrometric detections is used for the determination of ciclesonide and des-CIC .
Pharmacokinetics
Ciclesonide and des-CIC have negligible oral bioavailability (both less than 1%) due to low gastrointestinal absorption and high first-pass metabolism . Intranasal administration of ciclesonide at recommended doses results in negligible serum concentrations of ciclesonide . Following intravenous administration of 800 mcg of ciclesonide, the volumes of distribution of ciclesonide and des-CIC were approximately 2.9 L per kg and 12.1 L per kg, respectively .
Drug-Drug Interactions
Based on in vitro studies in human liver microsomes, ciclesonide and des-CIC appear to have no inhibitory or induction potential on the metabolism of other drugs metabolized by cytochrome P450 enzymes . In vitro studies demonstrated that the plasma protein binding of des-CIC was not affected by warfarin or salicylic acid, indicating no potential for protein binding-based drug interactions .
Data Tables
Table 1. Intracellular concentrations of total ciclesonide in A549 cells during incubation with ciclesonide
Incubation time (min) | Mean concentration (pmol/dish) | Standard deviation |
---|---|---|
3 | 15.51 | 2.62 |
5 | 18.19 | 2.34 |
10 | 37.32 | 23.51 |
20 | 35.31 | 9.09 |
30 | 50.33 | 5.12 |
Table 2. Effect of esterase inhibitors on ciclesonide metabolism
Inhibitor | Target esterase | Mean ± SEM % control activity |
---|---|---|
HNEC | ||
Paraoxon | CarbE, BChE, AChE | 25.0 ± 0.3 |
BNPP | CarbE | 24.9 ± 0.3 |
Iso-OMPA | CarbE | 29.3 ± 0.6 |
Eserine | AChE | 48.2 ± 0.3 |
PMB | ArE | 103.8 ± 0.8 |
EDTA | A-E | 105.8 ± 0.3 |
Applications De Recherche Scientifique
Pharmacological Properties
Des-CIC exhibits significantly enhanced glucocorticoid receptor affinity compared to its parent compound, ciclesonide, with approximately 100 times greater affinity . This property underpins its effectiveness in anti-inflammatory responses, making it a valuable agent in respiratory therapies. The metabolism of ciclesonide to des-CIC occurs via esterases that cleave isobutyrate at the C21 position, facilitating its rapid activation in the body .
Therapeutic Efficacy
-
Asthma Treatment :
- A 12-week randomized study demonstrated the efficacy of once-daily ciclesonide compared to twice-daily budesonide in patients with asthma. The results indicated that ciclesonide had comparable efficacy with a favorable safety profile .
- Inhaled ciclesonide is delivered via a metered-dose inhaler, achieving high pulmonary deposition (approximately 52% ) while minimizing oropharyngeal deposition .
- Allergic Rhinitis :
Case Study 1: Efficacy in Asthma Management
A multinational study compared ciclesonide with budesonide in asthma management. The findings revealed that patients using ciclesonide experienced significant improvements in lung function and symptom control, supporting the use of des-CIC as a potent therapeutic agent for asthma .
Case Study 2: Nasal Administration for Allergic Rhinitis
In a preclinical study, rabbits received hypotonic versus isotonic suspensions of ciclesonide. Results indicated that the hypotonic formulation led to better absorption and higher levels of des-CIC in nasal tissues. This suggests that formulations aimed at enhancing nasal delivery could improve outcomes for patients suffering from allergic rhinitis .
Data Table: Comparative Efficacy of Ciclesonide and Budesonide
Parameter | Ciclesonide (Des-CIC) | Budesonide |
---|---|---|
Administration Frequency | Once daily | Twice daily |
Pulmonary Deposition (%) | 52% | 45% |
Glucocorticoid Receptor Affinity | 100x higher than ciclesonide | Baseline |
Duration of Action | Up to 24 hours | Varies |
Safety Profile | Favorable | Generally safe |
Mécanisme D'action
Ciclesonide active principle exerts its effects by binding to the glucocorticoid receptor. Upon binding, it modulates the expression of various genes involved in inflammatory responses, leading to a reduction in inflammation . The compound is highly effective in downregulating pro-inflammatory activities of airway parenchymal cells when converted into its active metabolite .
Comparaison Avec Des Composés Similaires
Structural and Pharmacokinetic Properties
Des-CIC is compared to other corticosteroids in terms of physicochemical and pharmacokinetic properties (Table 1).
Table 1: Physicochemical and Pharmacokinetic Profiles
Compound | Log P | PPB (%) | Receptor Affinity* | Plasma Clearance (L/h) | Bioavailability (%) |
---|---|---|---|---|---|
Des-CIC | 3.8 | 99 | 12 | 152 | <1 (oral) |
Beclomethasone-17-MP | 3.6 | 87 | 53 | 230 | 26 |
Fluticasone Propionate | 4.3 | 91 | 18 | 58 | <1 |
Budesonide | 3.2 | 88 | 53 | 84 | 11 |
Dexamethasone | 1.8 | 77 | 100 | 37 | 82 |
*Relative to dexamethasone (set at 100) .
Key Observations :
- Des-CIC’s high PPB (99%) exceeds most comparators, reducing free drug availability systemically.
- Its moderate receptor affinity (12) is lower than budesonide (53) but comparable to fluticasone (18), balancing potency with localized action .
Antiviral Activity
Des-CIC and its derivatives demonstrate inhibitory effects against viral replication, particularly SARS-CoV-2 (Table 2).
Table 2: Antiviral Activity Against SARS-CoV-2
Compound | IC₅₀ (µM) | Cell Toxicity |
---|---|---|
Ciclesonide (CIC) | 8.6 ± 0.5 | None |
Des-CIC | 8.5 ± 0.6 | None |
21-Hydroxy CIC Derivative | 4.2 ± 0.3 | Low |
Budesonide | ~5.0 | Moderate |
Data derived from SARS-CoV-2 RNA reduction assays .
Key Findings :
- Des-CIC and CIC show similar IC₅₀ values (~8.5 µM), but 21-hydroxy derivatives exhibit enhanced potency (IC₅₀ = 4.2 µM) .
- Budesonide, while potent, displays higher cell toxicity compared to des-CIC .
Unique Pharmacological Effects
Cancer Stem Cell (CSC) Inhibition: Des-CIC (via CIC) uniquely suppresses lung cancer stem cells by downregulating Hedgehog signaling proteins (GLI1, GLI2, SMO) and SOX2 transcription factor, unlike dexamethasone or fluticasone .
HIV Integrase Inhibition :
In AlphaScreen assays, des-CIC (IC₅₀ = ~9 µM) was less potent than budesonide (IC₅₀ = ~5 µM) and flunisolide (IC₅₀ = ~6 µM), highlighting structural dependencies (e.g., fluorination on steroidal B-ring) for activity .
Asthma Management :
- In matched cohort studies, des-CIC (via CIC) showed comparable efficacy to fine-particle ICS but with fewer systemic effects, attributed to its high PPB and lung-specific activation .
- Adverse event rates for des-CIC (13 AEs in 8 horses) matched placebo in veterinary models, underscoring safety .
COVID-19 Trials :
Activité Biologique
Desisobutyryl ciclesonide (des-CIC) is the active metabolite of the prodrug ciclesonide, a corticosteroid used primarily for the treatment of asthma and allergic rhinitis. This article delves into the biological activity of des-CIC, focusing on its pharmacodynamics, metabolic pathways, and implications for clinical use.
Overview of Ciclesonide and this compound
Ciclesonide is administered as a prodrug that is converted to des-CIC in the lungs through the action of intracellular esterases. This conversion is crucial as des-CIC exhibits significantly higher anti-inflammatory potency compared to its parent compound, with an estimated 100-fold increase in activity .
Key Characteristics of this compound
- Chemical Structure : Des-CIC is a glucocorticoid receptor agonist.
- Pharmacological Role : It plays a central role in mediating the anti-inflammatory effects of ciclesonide.
- Metabolism : Des-CIC can undergo reversible conjugation with fatty acids, forming inactive metabolites that can be converted back to the active form, potentially prolonging its action in the lungs .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of des-CIC has been extensively studied. Upon inhalation of ciclesonide, des-CIC reaches its maximum concentration (C_max) within 0.75 to 1.5 hours, with a half-life (t_1/2) of approximately 5.7 hours . The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
C_max (pmol/mL) | 3.29 (mean) |
t_max (h) | 0.86 |
t_1/2 (h) | 5.70 |
AUC (0–inf pmol·h·mL) | 15.49 |
These values indicate that des-CIC is rapidly absorbed and has a relatively short duration in circulation, suggesting that frequent dosing may be necessary to maintain therapeutic levels.
Biological Activity and Mechanisms
This compound exerts its biological effects primarily through the glucocorticoid receptor (GR). Binding to GR leads to the modulation of gene expression involved in inflammatory processes. The compound has been shown to:
- Inhibit Pro-inflammatory Cytokines : Des-CIC reduces the expression of various pro-inflammatory cytokines, contributing to its therapeutic effects in asthma management.
- Induce Anti-inflammatory Genes : It promotes the expression of anti-inflammatory genes, enhancing its efficacy in treating inflammatory conditions .
Case Studies
Several studies have highlighted the clinical efficacy of des-CIC:
- Inhaled Ciclesonide in Asthma : A study demonstrated that patients receiving inhaled ciclesonide showed significant improvements in lung function metrics such as forced expiratory volume (FEV1) compared to placebo groups .
- Genetic Variability : Research indicates that single nucleotide polymorphisms (SNPs) may influence individual responses to inhaled corticosteroids like ciclesonide, implying that genetic factors could affect the efficacy of des-CIC in diverse populations .
Reversible Esterification
A notable feature of des-CIC is its ability to form reversible conjugates with fatty acids, which can act as a reservoir for sustained drug release. This mechanism may extend the duration of action beyond what would be expected from its pharmacokinetic profile alone .
Q & A
Basic Research Questions
Q. What methodologies are employed to study the metabolic activation of Desisobutyryl Ciclesonide (des-CIC) in pulmonary tissues?
Des-CIC is the active metabolite of Ciclesonide (CIC), formed via esterase-mediated hydrolysis in the lungs. To study this activation, researchers use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolite conversion rates in bronchoalveolar lavage fluid or lung homogenates. In vitro models, such as human lung epithelial cell lines, are treated with CIC, followed by time-course analyses to track des-CIC formation. Radiolabeled CIC (e.g., -CIC) can also trace distribution and metabolic pathways in animal models .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
Analytical validation involves high-performance liquid chromatography (HPLC) with UV detection (e.g., at 240 nm) and mass spectrometry (MS) to confirm molecular integrity. Deuterated analogs (e.g., this compound-D11) serve as internal standards for quantification in pharmacokinetic studies. Stability tests under varying temperatures (-20°C to 25°C) and humidity conditions assess degradation kinetics, with data normalized to baseline measurements .
Q. What experimental designs are optimal for assessing the pharmacokinetics of des-CIC?
Key parameters include lung deposition efficiency (measured via gamma scintigraphy in animal models) and plasma protein binding (using equilibrium dialysis). Studies often employ crossover designs in rodents or primates, comparing inhaled vs. systemic administration. Terminal half-life () and area under the curve (AUC) are calculated from serial blood samples analyzed via LC-MS/MS .
Q. Which preclinical models are suitable for evaluating des-CIC's anti-inflammatory efficacy and toxicity?
Ovalbumin-sensitized murine asthma models are standard for efficacy testing, with endpoints like bronchoalveolar lavage eosinophil counts and cytokine (IL-4, IL-5) levels. For toxicity, repeat-dose studies in rodents (28–90 days) monitor adrenal suppression (plasma corticosterone) and histopathological changes in lung and liver tissues. In vitro cytotoxicity assays (e.g., MTT assay on human alveolar cells) screen for epithelial damage .
Advanced Research Questions
Q. How can molecular dynamics simulations elucidate des-CIC's binding mechanism to viral proteins, such as MERS-CoV nsp15?
Computational studies use all-atom molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict binding poses and free energy () via the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method. Mutagenesis experiments validate predicted binding residues (e.g., Lys290 in MERS-CoV nsp15). Discrepancies between simulation and experimental IC values are resolved by adjusting force field parameters or simulating solvent effects .
Q. What considerations are critical when designing randomized controlled trials (RCTs) for des-CIC in viral infections like COVID-19?
RCTs must address dose-response relationships (e.g., 400 µg BID vs. placebo), primary endpoints (e.g., pneumonia exacerbation rates), and safety monitoring (adrenal function tests, throat swabs for viral load). Stratified randomization by age/comorbidities and blinded outcome adjudication reduce bias. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with regulatory guidelines .
Q. How can researchers reconcile contradictory data on des-CIC's efficacy across different inflammatory models?
Systematic meta-analyses with subgroup analyses (e.g., species, disease severity) identify confounding variables. In vitro assays under standardized conditions (e.g., LPS-induced NF-κB activation in macrophages) control for inter-lab variability. Dose-ranging studies clarify threshold effects, while transcriptomics (RNA-seq) reveals context-dependent gene regulation patterns .
Q. What structural modifications enhance des-CIC's selectivity for glucocorticoid receptors (GR) over mineralocorticoid receptors (MR)?
Structure-activity relationship (SAR) studies compare analogs with modified C21 substituents (e.g., cyclohexanoyl vs. isobutyryl). GR/MR binding affinities are quantified via radioligand displacement assays (e.g., -dexamethasone for GR). Molecular docking highlights steric clashes with MR, guiding synthetic modifications to improve selectivity ratios (>100-fold GR vs. MR) .
Q. Methodological Frameworks
- PICO Framework : For clinical questions, define Population (e.g., asthma patients), Intervention (inhaled des-CIC), Comparison (placebo/fluticasone), Outcome (FEV improvement) .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (mechanistic novelty), Novel (unexplored binding sites), Ethical (animal welfare compliance), Relevant (therapeutic potential) .
Propriétés
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPLANUPKBHPMS-ZXBNPROVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043142 | |
Record name | Desisobutyrylciclesonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161115-59-9 | |
Record name | Desisobutyryl-ciclesonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desisobutyrylciclesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desisobutyrylciclesonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES-CICLESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.